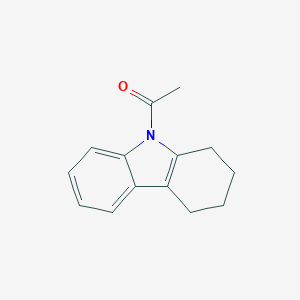

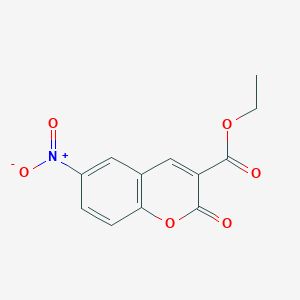

Ethyl 6-nitro-2-oxochromene-3-carboxylate

Beschreibung

Synthesis Analysis

The synthesis of ethyl 6-nitro-2-oxochromene-3-carboxylate and related compounds often involves multistep reactions, including condensation, nitration, and cyclization processes. For example, the synthesis of ethyl 3,5-diaryl-1H-pyrrole-2-carboxylates from ethyl 2-nitro-5-oxo-3,5-diarylpentanoates demonstrates the use of triethylphosphite under microwave irradiation, a method that could be adapted for the synthesis of related compounds (Khajuria et al., 2013).

Molecular Structure Analysis

Molecular structure analysis is crucial for understanding the chemical behavior and potential applications of a compound. Studies on similar compounds, such as ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate, provide insights into structural characteristics, including HOMO-LUMO energies, molecular electrostatic surface potential, and vibrational spectra, which are essential for predicting reactivity and stability (Adole et al., 2021).

Chemical Reactions and Properties

Ethyl 6-nitro-2-oxochromene-3-carboxylate's chemical reactions and properties can be inferred from studies on related compounds. The Diels-Alder reactions, for example, provide a method for constructing cyclohexene carboxylates with nitro groups, which are relevant for understanding the reactivity and potential synthesis routes for ethyl 6-nitro-2-oxochromene-3-carboxylate (Shin et al., 1978).

Physical Properties Analysis

The physical properties of ethyl 6-nitro-2-oxochromene-3-carboxylate, such as solubility, melting point, and boiling point, are essential for its handling and application in various chemical processes. While specific studies on this compound are not available, the analysis of related compounds provides a basis for predicting its behavior in different environments.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards other chemical species, are crucial for understanding the potential applications of ethyl 6-nitro-2-oxochromene-3-carboxylate. The study of similar compounds, like the synthesis and antibacterial screening of related carboxylates, can offer insights into the chemical behavior and biological activity of ethyl 6-nitro-2-oxochromene-3-carboxylate (Mir et al., 2009).

Eigenschaften

IUPAC Name |

ethyl 6-nitro-2-oxochromene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO6/c1-2-18-11(14)9-6-7-5-8(13(16)17)3-4-10(7)19-12(9)15/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGWYDXOVZXOHSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=CC(=C2)[N+](=O)[O-])OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80928253 | |

| Record name | Ethyl 6-nitro-2-oxo-2H-1-benzopyran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80928253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

18.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24806276 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

Ethyl 6-(hydroxy(oxido)amino)-2-oxo-2H-chromene-3-carboxylate | |

CAS RN |

13373-28-9 | |

| Record name | Ethyl 6-(hydroxy(oxido)amino)-2-oxo-2H-chromene-3-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013373289 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC66338 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66338 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 6-nitro-2-oxo-2H-1-benzopyran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80928253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(E)-ethylideneamino]benzamide](/img/structure/B81556.png)